molecular formula C19H18N8O2 B2649733 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2319635-83-9

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2649733
CAS No.: 2319635-83-9
M. Wt: 390.407
InChI Key: OWULZMAGYXNGNW-UHFFFAOYSA-N
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Description

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone (CAS 2319635-83-9) is a complex heterocyclic compound with a molecular formula of C19H18N8O2 and a molecular weight of 390.4 g/mol . Its structure features a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a moiety of significant interest in medicinal chemistry due to its diverse biological properties . Researchers are particularly interested in this scaffold for its potential in anticancer agent discovery. Compounds based on this core have been designed as rigid analogues of known antitubulin agents, such as Combretastatin A-4, and have demonstrated moderate to potent antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase . The integration of a 1,4-diazepane ring and an isoxazole-pyridine component further enhances the molecule's complexity, making it a valuable intermediate for probing biological pathways and for the synthesis of novel chemical entities in drug discovery research. This compound is provided for non-human research applications only. It is intended for use by qualified researchers in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c28-19(15-11-16(29-24-15)14-3-1-6-20-12-14)26-8-2-7-25(9-10-26)18-5-4-17-22-21-13-27(17)23-18/h1,3-6,11-13H,2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULZMAGYXNGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, which is synthesized through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors. The diazepane ring is then introduced via nucleophilic substitution reactions, often using diazepane derivatives under controlled conditions. Finally, the isoxazole moiety is attached through a condensation reaction with pyridine-3-carboxaldehyde and hydroxylamine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques like recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolo-pyridazine core, potentially converting it to a dihydro derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the isoxazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown promise in various assays. It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Preliminary studies suggest it may have anticancer properties, making it a candidate for further drug development and clinical trials.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be beneficial in various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The triazolo-pyridazine core is known to interact with kinase enzymes, inhibiting their activity and thereby disrupting cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Compounds:

  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (7, 9) .
Feature Target Compound Pyrazolopyrimidines (e.g., 2, 7, 9)
Core Structure Triazolopyridazine + diazepane + isoxazole Pyrazolopyrimidine or pyrazolotriazolopyrimidine
Key Functional Groups Pyridin-3-yl (isoxazole), diazepane p-Tolyl, hydrazine, or substituted triazole
Synthesis Likely multi-step coupling (inferred) Isomerization under varied conditions (e.g., acid/base)
Physicochemical Properties Higher polarity (diazepane) Lower solubility (rigid fused rings)
Biological Activity Predicted kinase/CNS modulation Unspecified in evidence; isomerization affects stability

Key Differences :

  • The isoxazole-pyridine group may enhance metabolic stability over pyrazole derivatives, which are prone to oxidation .

Triazolothiadiazole Derivatives with Pyrazole Moieties

Key Compounds:

  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles .
Feature Target Compound Triazolothiadiazoles (e.g., )
Core Structure Triazolopyridazine + diazepane + isoxazole Triazolothiadiazole + pyrazole
Key Functional Groups Isoxazole, pyridinyl 4-Methoxyphenyl, thiadiazole
Synthesis Likely requires palladium coupling (inferred) Condensation with diethyl oxalate and NaH
Physicochemical Properties Moderate logP (isoxazole) Higher logP (thiadiazole and methoxyphenyl)
Biological Activity Unreported (predicted kinase targeting) Antifungal potential via 14-α-demethylase inhibition

Key Differences :

  • The thiadiazole group in triazolothiadiazoles increases lipophilicity, favoring membrane penetration for antifungal action, whereas the isoxazole-pyridine in the target compound may prioritize CNS or kinase applications.
  • Molecular docking studies for triazolothiadiazoles (PDB: 3LD6) suggest a distinct mechanism compared to the target compound’s inferred kinase interactions .

Biological Activity

The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6O2C_{17}H_{18}N_{6}O_{2}, with a molecular weight of approximately 370.43 g/mol. The structure includes both triazole and isoxazole moieties, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazolo and isoxazole structures often exhibit significant pharmacological properties. The following sections summarize findings related to the biological activities of this compound.

Antitumor Activity

Several studies have highlighted the potential antitumor effects of triazolo derivatives. For instance:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound 22i exhibited excellent anti-tumor activity against various cancer cell lines, indicating that similar derivatives may possess comparable effects .

The mechanism through which these compounds exert their antitumor effects often involves the inhibition of critical pathways in cancer cell proliferation. For example, a study on related triazolo derivatives demonstrated that they effectively inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells .

Case Studies

  • Study on Antiproliferative Activity :
    • A series of triazolo derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines including SGC-7901, A549, and HT-1080.
    • The most potent derivative showed IC50 values comparable to established chemotherapeutics, suggesting a promising therapeutic potential .
  • c-Met Kinase Inhibition :
    • Among the tested compounds, one derivative demonstrated significant inhibition of c-Met kinase at nanomolar concentrations (IC50 = 48 nM), highlighting its potential as a targeted cancer therapy .

Q & A

Basic: What synthetic methodologies are employed to prepare this triazolo-pyridazine-diazepane-isoxazole hybrid?

Answer:
The synthesis involves multi-step reactions, typically starting with heterocyclic core formation. Key steps include:

  • Cyclocondensation : Use of diethyl oxalate and sodium hydride in toluene for pyrazole or triazole ring formation .
  • Functionalization : Subsequent reactions with hydrazine hydrate or carboxylic acids in phosphorus oxychloride to introduce diazepane or isoxazole moieties .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .
  • Validation : Structural confirmation via 1H^1H NMR, IR spectroscopy, and elemental analysis .

Basic: How are physicochemical properties and purity assessed for this compound?

Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) is used to determine purity (>95% typically required) .
  • Spectroscopy : 1H^1H NMR and IR confirm functional groups and regiochemistry .
  • Thermal Analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) evaluates stability under varying temperatures .

Intermediate: What computational tools are used to predict biological activity?

Answer:

  • Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6) .
  • QSAR Models : Predict activity based on substituent effects (e.g., pyridin-3-yl isoxazole’s role in target binding) .
  • ADME Prediction : Tools like SwissADME assess pharmacokinetic properties .

Advanced: How can researchers resolve contradictions in bioactivity data across assays?

Answer:

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting assay reproducibility .
  • Orthogonal Assays : Validate results using complementary methods (e.g., enzyme inhibition vs. cellular viability assays) .
  • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., triazolothiadiazoles with similar substituents) .

Advanced: What strategies optimize structure-activity relationships (SAR) for this scaffold?

Answer:

  • Substituent Screening : Synthesize derivatives with varied R-groups (e.g., methyl, methoxy, halogens) on the triazolo-pyridazine core .
  • Bioisosteric Replacement : Replace isoxazole with thiadiazole or pyrazole to enhance solubility or binding affinity .
  • Fragment-Based Design : Use X-ray crystallography to identify critical binding motifs .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Answer:

  • Computational Reaction Pathfinding : Tools like GRRM or Gaussian identify low-energy pathways for cyclization steps .
  • Flow Chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., diazepane ring closure) .
  • Green Solvent Screening : Replace toluene with cyclopentyl methyl ether (CPME) for safer, scalable synthesis .

Advanced: How does the compound’s stability under physiological conditions impact in vivo studies?

Answer:

  • pH-Dependent Degradation : Simulate gastric (pH 1.2) and plasma (pH 7.4) environments to assess hydrolysis of the methanone linker .
  • Metabolite Identification : LC-MS/MS tracks degradation products in liver microsomes .
  • Prodrug Design : Introduce ester groups to enhance stability until target site delivery .

Advanced: What computational-experimental feedback loops enhance target validation?

Answer:

  • Docking-Driven Synthesis : Prioritize derivatives with high predicted binding scores for synthesis .
  • MD Simulations : Analyze target-ligand dynamics (e.g., 14α-demethylase) to refine docking models .
  • Data Integration : Use platforms like KNIME to correlate computational predictions with experimental IC50_{50} values .

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